molecular formula C6H10O B7820522 Hexa-2,4-dien-1-ol

Hexa-2,4-dien-1-ol

Cat. No.: B7820522
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-UHFFFAOYSA-N
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Description

Hexa-2,4-dien-1-ol, also known as sorbic alcohol or sorbyl alcohol, is a medium-chain primary fatty alcohol with the molecular formula C6H10O. It is characterized by two trans double bonds at positions 2 and 4, making it a primary allylic alcohol. This compound is known for its role as a fragrance and flavoring agent, imparting a fresh, grassy scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-2,4-dien-1-ol can be synthesized through various methods, including the selective hydrogenation of sorbic acid (hexa-2,4-dienoic acid). This process involves the use of homogeneous ruthenium catalysts, such as Cp*-ruthenium (II) complexes, under specific conditions (50°C and 4 MPa) in diethyl ether as a solvent . Another method involves the Diels-Alder reaction of 2,4-hexadien-1-ol with maleic anhydride, which is a common experiment in undergraduate organic chemistry laboratories .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of commercially available sorbic acid. The process is optimized to achieve high selectivity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Hexa-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Selective hydrogenation can convert it to hex-3-en-1-ol.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use ruthenium or palladium catalysts.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Hexa-2,4-dienoic acid or hexadienal.

    Reduction: Hex-3-en-1-ol.

    Substitution: Various substituted hexadien-1-ol derivatives.

Scientific Research Applications

Hexa-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant scent.

Mechanism of Action

The mechanism of action of hexa-2,4-dien-1-ol involves its interaction with molecular targets through its hydroxyl group and conjugated double bonds. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Hexa-2,4-dien-1-ol is unique due to its specific structure and properties. Similar compounds include:

    Hexa-2,4-dienoic acid:

    Hex-3-en-1-ol:

    Hexadienal: An aldehyde derivative with distinct chemical properties.

These compounds share some similarities in their chemical structure but differ significantly in their applications and reactivity.

Properties

IUPAC Name

hexa-2,4-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRRNXMZYDVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047632
Record name 2,​4-​Hexadien-​1-​ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-28-4
Record name 2,4-Hexadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,​4-​Hexadien-​1-​ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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